

(4-Methylphenylthio)acetone chemical properties

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Compound of Interest

Compound Name: (4-Methylphenylthio)acetone

Cat. No.: B075361

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An In-Depth Technical Guide to the Chemical Properties of **(4-Methylphenylthio)acetone**

Introduction

(4-Methylphenylthio)acetone, an α -arylthio ketone, is a versatile chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a reactive ketone carbonyl group, acidic α -protons, and a modifiable thioether linkage, offering multiple avenues for synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral characteristics, reactivity, and handling protocols, designed for professionals in chemical research and development. The compound's utility is primarily as a building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a substituted phenylthio moiety is desired.[1]

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of **(4-Methylphenylthio)acetone** are crucial for its proper handling, application in reactions, and purification.

Table 1: Chemical Identity

Identifier	Value
CAS Number	1200-13-1[2][3][4]
Molecular Formula	C ₁₀ H ₁₂ OS[2][3][5]
Molecular Weight	180.27 g/mol [2][3][5]
IUPAC Name	1-[(4-methylphenyl)sulfanyl]propan-2-one[6]
Common Synonyms	1-[(4-Methylphenyl)thio]acetone, (p-Tolylthio)acetone, 2-Oxopropyl 4-tolyl sulfide, 4-Methylphenylthiomethyl methyl ketone[1][5][7]

Table 2: Physicochemical Properties

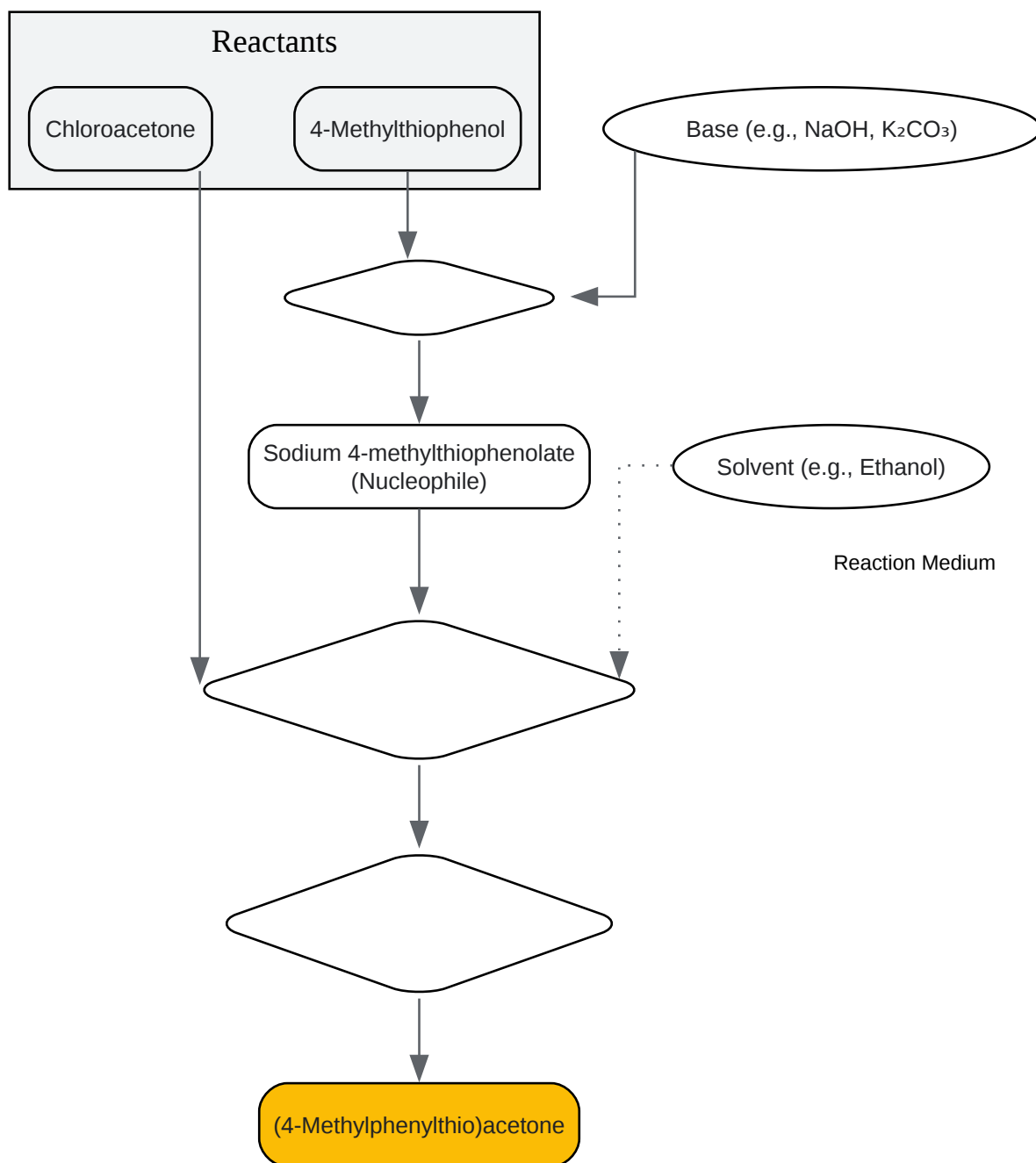
Property	Value	Source(s)
Physical State	Colorless to yellow liquid	[7][8][9]
Boiling Point	96-98 °C @ 0.1 mmHg (torr)	[1][2][9]
Density	1.088 g/cm ³	[5]
Refractive Index	~1.562	[5]
Water Solubility	Immiscible	[9]
Vapor Pressure	0.0081 mmHg @ 25°C	[5]

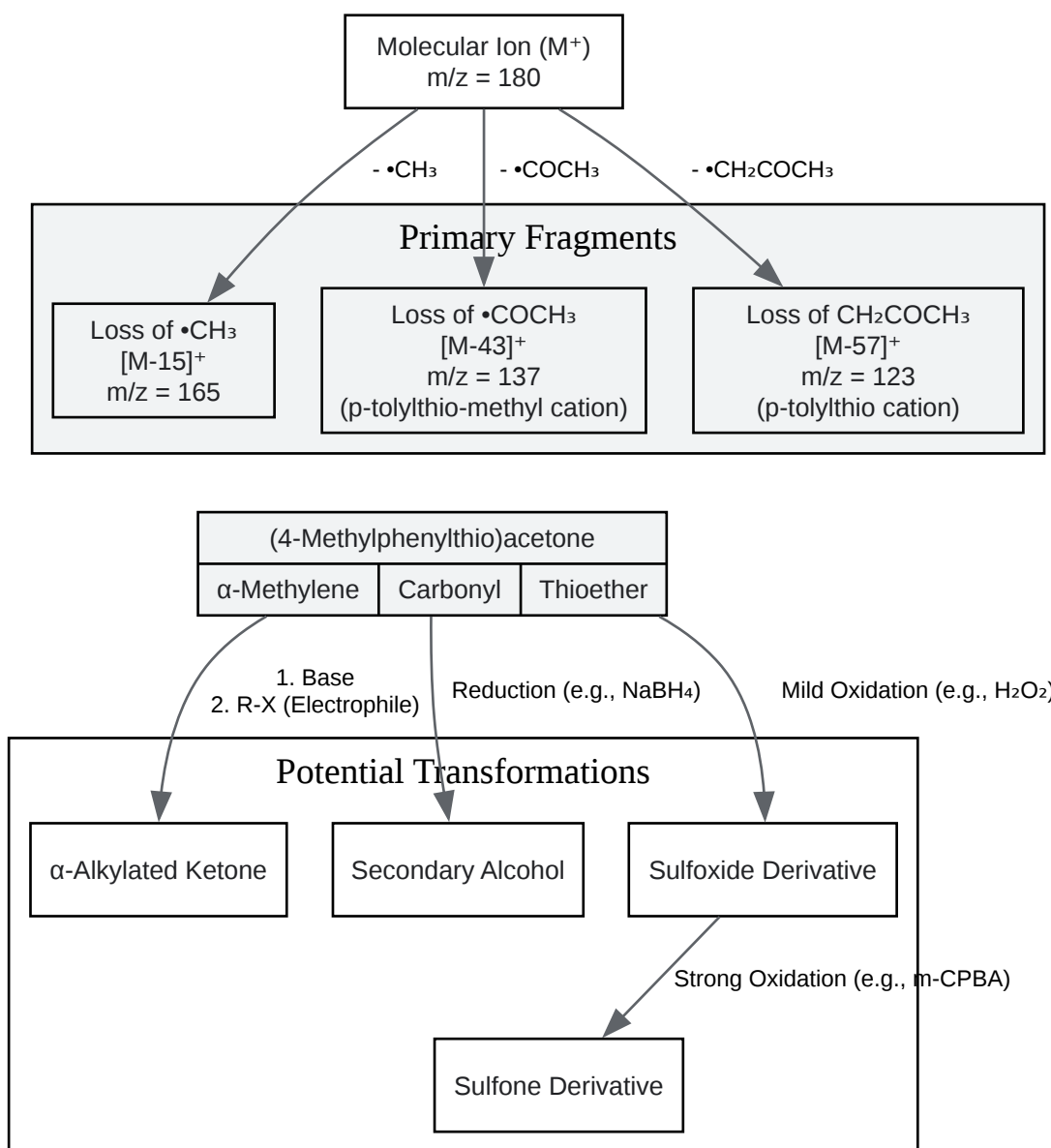
Section 2: Synthesis and Mechanistic Considerations

The formation of thioethers is a cornerstone of organic synthesis, frequently employed in the pharmaceutical industry.[10] The most direct and common synthesis of **(4-Methylphenylthio)acetone** involves the nucleophilic substitution (S_N2) reaction between an alkali metal salt of 4-methylthiophenol (p-thiocresol) and chloroacetone.

Causality of Experimental Design: The choice of this pathway is dictated by the high nucleophilicity of the thiophenolate anion and the effective leaving group ability of the chloride

on the α -carbon of the ketone. A base is essential to deprotonate the weakly acidic thiol (pKa ~6.5), generating the far more reactive thiophenolate nucleophile. The choice of solvent is critical; polar aprotic solvents like DMF or acetone can accelerate S_N2 reactions, while protic solvents like ethanol are also effective and can easily dissolve the reactants.





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